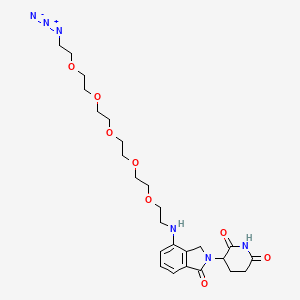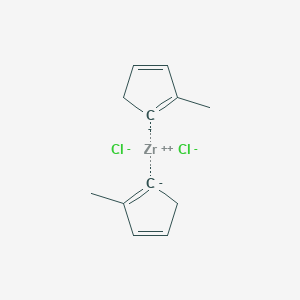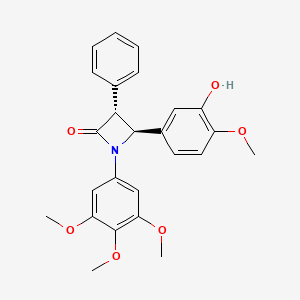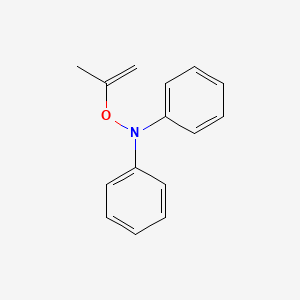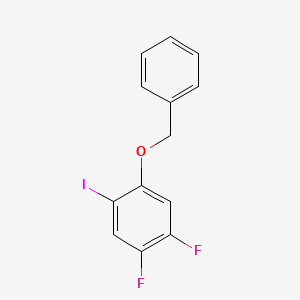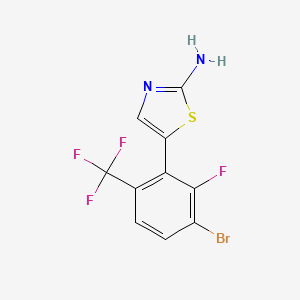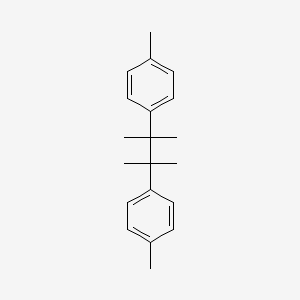
Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- is a chemical compound with the molecular formula C18H22 and a molecular weight of 238.3673 g/mol . It is also known by several other names, including Dicumene, Bibenzyl, α,α,α’,α’-tetramethyl-, and 2,3-Dimethyl-2,3-diphenylbutane . This compound is characterized by its unique structure, which includes two benzene rings connected by a 1,1,2,2-tetramethyl-1,2-ethanediyl bridge.
Preparation Methods
The synthesis of Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- typically involves the reaction of benzene derivatives with appropriate alkylating agents under controlled conditions . Industrial production methods may include catalytic processes that ensure high yield and purity of the compound. Specific details on the reaction conditions and catalysts used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of aromaticity and steric effects.
Biology: Research into its interactions with biological molecules can provide insights into its potential biological activity.
Medicine: Investigations into its pharmacological properties may reveal therapeutic potential.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- involves its ability to form stable free radicals under certain conditions, such as exposure to heat or light . These free radicals can participate in various chemical reactions, contributing to the compound’s reactivity and potential applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- include:
- Bibenzyl, α,α,α’,α’-tetramethyl-
- α,α’-Dicumyl
- 2,3-Dimethyl-2,3-diphenylbutane
- 1,2-Diphenyltetramethylethane
- 1,1,2,2-Tetramethyl-1,2-diphenylethane
These compounds share structural similarities but differ in their specific substituents and overall molecular configuration. The uniqueness of Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- lies in its specific arrangement of methyl groups and benzene rings, which confer distinct chemical and physical properties.
Properties
CAS No. |
734-17-8 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-[2,3-dimethyl-3-(4-methylphenyl)butan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C20H26/c1-15-7-11-17(12-8-15)19(3,4)20(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 |
InChI Key |
DTVHTGANUBTKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


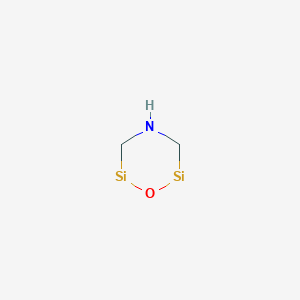
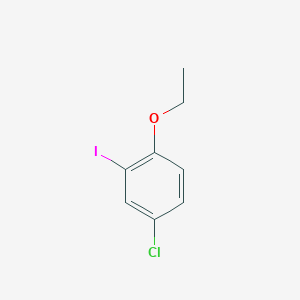
![2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14759534.png)

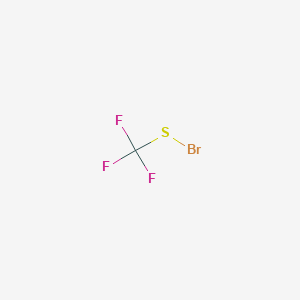

![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)
![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)
